molecular formula C16H13N3OS B2685724 N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide CAS No. 2034400-62-7

N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide

Cat. No. B2685724
CAS RN: 2034400-62-7
M. Wt: 295.36
InChI Key: QLMPUVJBWDRGAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . In a study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and characterization of thiophene carboxamide derivatives involve complex processes that yield compounds with potential for various applications. For instance, a study demonstrated the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide through a reaction involving thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine. This compound was extensively characterized using X-ray diffraction, spectroscopic techniques, and elemental analyses. Theoretical calculations at the DFT/B3LYP/6-311++G(d,p) level provided insights into the optimized geometry and chemical activity parameters, showing a good agreement between experimental and theoretical geometrical parameters. This research underscores the compound's significant antibacterial activity and its potential binding with lung cancer proteins, indicating its applicability in antimicrobial and anticancer studies (Cakmak et al., 2022).

Anticancer and Antimicrobial Potential

The exploration of thiophene carboxamide derivatives extends to their anticancer and antimicrobial properties. In one study, derivatives such as N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes were synthesized and showed significant antioxidant and anticancer activities against MCF-7 breast cancer cells. These compounds were characterized by various techniques, including FT-IR, NMR, and X-ray diffraction, offering a foundation for developing potential therapeutic agents (Yeşilkaynak, 2016).

Photovoltaic and Sensing Applications

Additionally, thiophene carboxamide derivatives have been identified for their potential in photovoltaic and sensing applications. The design and synthesis of novel ligands for dye-sensitized solar cells, such as the Ru(II) complex of a thiophene carboxamide derivative, demonstrated a conversion efficiency significantly higher than conventional dyes under similar conditions. This highlights the potential of such compounds in enhancing the efficiency of solar cells and contributing to renewable energy technologies (Mishra et al., 2009).

Environmental Sensing

The environmental sensing capabilities of thiophene carboxamide derivatives have also been investigated. One study synthesized a coordination polymer that acts as a dual functional fluorescent sensor for detecting hazardous environmental contaminants like nitrobenzene and dichromate anions. This compound's structure was determined by single crystal X-ray diffraction analysis, alongside other characterization methods, showcasing its utility in environmental monitoring and safety (Kan & Wen, 2017).

Future Directions

Thiophene and its substituted derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(14-5-7-21-11-14)19-9-12-3-4-15(18-8-12)13-2-1-6-17-10-13/h1-8,10-11H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMPUVJBWDRGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide

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